PHGDH-inactive

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

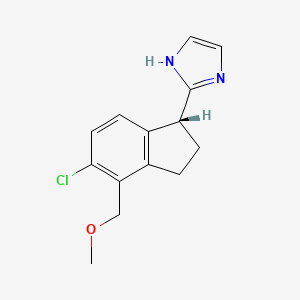

PHGDH-inactive is an inactive analog of the 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors NCT-502 and NCT-503 . It is intended to serve as a negative control for NCT-502 and NCT-503 .

Chemical Reactions Analysis

PHGDH-inactive does not inhibit PHGDH in vitro . Unlike the inhibitors, PHGDH-inactive does not block serine synthesis in cells, or kill PHGDH-dependent cell lines .Physical And Chemical Properties Analysis

PHGDH-inactive is a solid compound with a molecular weight of 327.45 . It is soluble in DMSO at 83.33 mg/mL (ultrasonic) . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación

Cancer Research

The rate-limiting serine biogenesis enzyme PHGDH is overexpressed in cancers . Both serine withdrawal and genetic/pharmacological inhibition of PHGDH have demonstrated promising tumor-suppressing activities . PHGDH overexpression often leads to higher cell proliferation and greater metastasis, correlates with poor prognosis, and may cause drug resistance .

Drug Discovery

The enzyme properties of PHGDH are not well understood and the discovery of PHGDH inhibitors is still in its infancy . However, studies have identified oridonin from a natural product library as a new PHGDH inhibitor . The crystal structure of PHGDH in complex with oridonin revealed a new allosteric site . The binding of oridonin to this site reduced the activity of the enzyme by relocating R54, a residue involved in substrate binding .

Metabolic Pathway Analysis

The small-molecule inhibitor of phosphoglycerate dehydrogenase, NCT-503, reduces incorporation of glucose-derived carbons into serine in vitro . NCT-503 treatment strongly reduced synthesis of glucose-derived citrate in all cell models investigated compared to the inactive drug . Incorporation of glucose-derived carbons entering the TCA cycle via pyruvate carboxylase was enhanced by NCT-503 treatment .

Mecanismo De Acción

Target of Action

The primary target of the “PHGDH-inactive” compound is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is a rate-limiting enzyme in the serine biosynthesis pathway and is overexpressed in various types of cancers, including breast, melanoma, lung, colon, and pancreatic cancers . It plays a crucial role in promoting cell proliferation and overcoming cellular stresses .

Mode of Action

The “PHGDH-inactive” compound interacts with PHGDH by binding to an allosteric site on the enzyme . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding . The compound’s interaction with PHGDH is sensitive to cysteine mutations, especially those in the substrate-binding domain .

Biochemical Pathways

The “PHGDH-inactive” compound affects the serine synthesis pathway . PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), a rate-limiting step in serine synthesis . By inhibiting PHGDH, the compound disrupts this pathway, affecting the production of serine, a vital source of ‘one-carbon’ units required for the synthesis of cellular building blocks such as proteins, nucleic acids, and lipids .

Result of Action

The inhibition of PHGDH by the “PHGDH-inactive” compound has demonstrated promising tumor-suppressing activities . The downregulation of PHGDH is reported to inhibit high PHGDH-expressing cell lines, but has less effect on low PHGDH-expressing cell lines . This suggests that the compound’s action can lead to reduced cell proliferation and potentially suppress tumor growth .

Action Environment

Environmental factors such as nutrient stress can influence the action of the “PHGDH-inactive” compound . For instance, under glucose deprivation conditions, PHGDH can transition from the cytosol to the nucleus, decreasing the activity of the transcription factor c-Jun and thereby triggering apoptosis . This suggests that the compound’s action, efficacy, and stability may be influenced by the nutrient availability in the tumor microenvironment .

Safety and Hazards

Direcciones Futuras

The role of PHGDH, the active form of PHGDH-inactive, in cancer progression is still being explored. For instance, it has been found that the loss of PHGDH potentiates metastatic dissemination . Also, low levels of glycolytic metabolite 3-phosphoglycerate (3-PGA) can switch PHGDH from cataplerosis serine synthesis to pro-apoptotic activation . These findings could potentially influence future research directions for PHGDH-inactive.

Propiedades

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLPIAAGIQAGRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PHGDH-inactive | |

Q & A

Q1: What are the downstream effects of PHGDH inactivity?

A: Inactivation of PHGDH leads to serine deficiency, which can have significant consequences. The research by [] found that a homozygous nonsense mutation in the PHGDH gene resulted in severe Neu-Laxova syndrome (NLS), a rare and often fatal developmental disorder. This case demonstrates the crucial role of PHGDH and serine availability for normal fetal development. Another study [] identified a role for de novo serine synthesis, regulated by PHGDH, in chondrocyte proliferation during bone development and repair. These findings suggest that PHGDH inactivity could lead to skeletal defects.

Q2: How does the severity of PHGDH inactivation correlate with phenotypic outcomes?

A: The research by [] suggests a genotype-phenotype correlation for PHGDH. The homozygous nonsense mutation identified in this case led to one of the most severe NLS phenotypes reported, supporting the idea that a greater degree of PHGDH inactivation corresponds to increased disease severity. This highlights the importance of PHGDH activity levels for normal development.

Q3: Are there broader impacts of PHGDH inactivity beyond specific developmental disorders?

A: While the provided research focuses on developmental contexts, inactivating the PHGDH gene in mice led to changes in gene expression and associated regulatory networks due to serine deficiency []. This suggests that PHGDH inactivity could have wider systemic effects beyond specific developmental disorders, potentially impacting various metabolic pathways and cellular processes. Further research is needed to fully elucidate these broader impacts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)

![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)

![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)

![6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid](/img/structure/B610024.png)

![4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine](/img/structure/B610025.png)

![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)

![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)